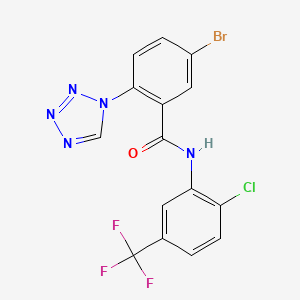
C15H8BrClF3N5O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C15H8BrClF3N5O is a complex organic molecule that contains bromine, chlorine, fluorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H8BrClF3N5O typically involves multiple steps, including the introduction of bromine, chlorine, and fluorine atoms into the organic framework. Common synthetic routes may include:
Halogenation Reactions: Introducing bromine, chlorine, and fluorine atoms into the aromatic ring using halogenating agents such as bromine, chlorine gas, and fluorinating agents.
Nitration and Reduction: Introducing nitro groups followed by reduction to amine groups.
Coupling Reactions: Using coupling agents to link different parts of the molecule together.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: For efficient mixing and heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
C15H8BrClF3N5O: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles (e.g., hydroxide ions) or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
C15H8BrClF3N5O: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C15H8BrClF3N5O involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
C15H8BrClF3N5O: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C15H8BrClF3N5O2: A compound with an additional oxygen atom.
C15H8BrClF3N5: A compound lacking one oxygen atom.
C15H8BrClF3N4O: A compound with one less nitrogen atom.
These comparisons can help identify the specific properties and potential advantages of This compound in various applications.
Properties
Molecular Formula |
C15H8BrClF3N5O |
|---|---|
Molecular Weight |
446.61 g/mol |
IUPAC Name |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H8BrClF3N5O/c16-9-2-4-13(25-7-21-23-24-25)10(6-9)14(26)22-12-5-8(15(18,19)20)1-3-11(12)17/h1-7H,(H,22,26) |
InChI Key |
URKMTOMSTDHFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



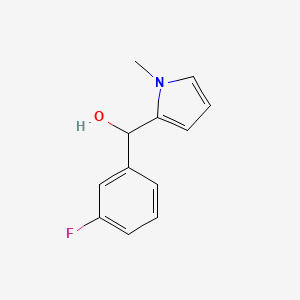
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)
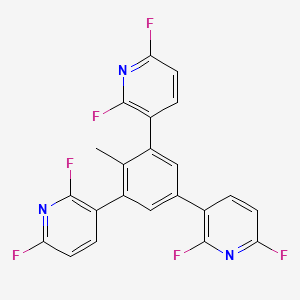
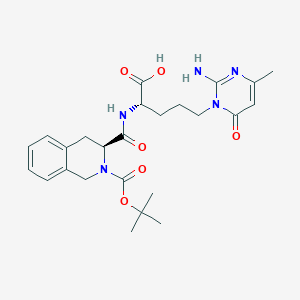

![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

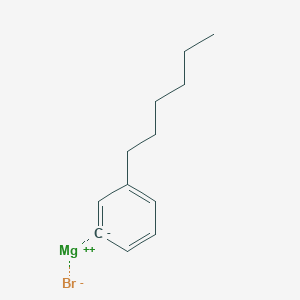
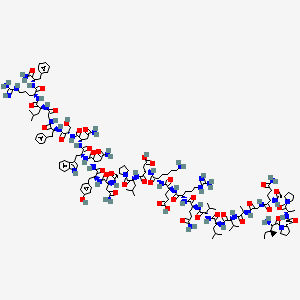
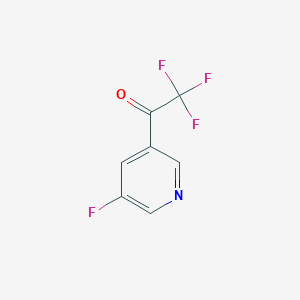

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
